4,8,12-Tetradecatrien-1-ol, 5,9,13-trimethyl-, (E,E)-
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Overview
Description
. This compound is characterized by its three double bonds and a hydroxyl group, making it a trienol. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12-Tetradecatrien-1-ol, 5,9,13-trimethyl-, (E,E)- can be achieved through several synthetic routes. One common method involves the use of farnesyl acetone as a starting material, which undergoes a series of reactions including reduction and dehydration to form the desired trienol . The reaction conditions typically involve the use of reducing agents such as sodium borohydride and dehydrating agents like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4,8,12-Tetradecatrien-1-ol, 5,9,13-trimethyl-, (E,E)- undergoes various types of chemical reactions, including:
Reduction: The trienol can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
4,8,12-Tetradecatrien-1-ol, 5,9,13-trimethyl-, (E,E)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,8,12-Tetradecatrien-1-ol, 5,9,13-trimethyl-, (E,E)- involves its interaction with various molecular targets and pathways. In biological systems, it can modulate signaling pathways related to inflammation and microbial growth . The hydroxyl group and double bonds play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Properties
CAS No. |
67858-77-9 |
---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
5,9,13-trimethyltetradeca-4,8,12-trien-1-ol |
InChI |
InChI=1S/C17H30O/c1-15(2)9-7-11-17(4)13-8-12-16(3)10-5-6-14-18/h9-10,13,18H,5-8,11-12,14H2,1-4H3 |
InChI Key |
XEFQCLXNSJBVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCCO)C)C)C |
Origin of Product |
United States |
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